molecular formula C12H18N2 B1443770 1-[3-(Pyrrolidin-1-yl)phenyl]ethan-1-amine CAS No. 1354659-03-2

1-[3-(Pyrrolidin-1-yl)phenyl]ethan-1-amine

Cat. No. B1443770
CAS RN: 1354659-03-2
M. Wt: 190.28 g/mol
InChI Key: AISTVZGIGYAOLQ-UHFFFAOYSA-N
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Description

“1-[3-(Pyrrolidin-1-yl)phenyl]ethan-1-amine” is a chemical compound with the CAS Number: 1354659-03-2 . It has a molecular weight of 190.29 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[3-(Pyrrolidin-1-yl)phenyl]ethan-1-amine” include a molecular weight of 190.29 .

Scientific Research Applications

Drug Discovery

Pyrrolidine derivatives, including “1-[3-(Pyrrolidin-1-yl)phenyl]ethan-1-amine”, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Treatment of Human Diseases

Bioactive molecules characterized by the pyrrolidine ring and its derivatives have shown target selectivity in the treatment of various human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Modification of Pharmacokinetic Profile

The structure of “1-[3-(Pyrrolidin-1-yl)phenyl]ethan-1-amine” can be optimized to synthesize selective androgen receptor modulators (SARMs), which can modify the pharmacokinetic profile .

Antiviral Activity

Indole derivatives, which can be synthesized from “1-[3-(Pyrrolidin-1-yl)phenyl]ethan-1-amine”, have shown antiviral activity . They have been reported as antiviral agents with inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives also possess anti-inflammatory activity . They can be used to develop new drugs for the treatment of inflammatory diseases .

Anticancer Activity

Indole derivatives have shown anticancer activity . They can be used to develop new drugs for the treatment of various types of cancer .

Antinociceptive Activity

“1-[3-(Pyrrolidin-1-yl)phenyl]ethan-1-amine” can be used to synthesize new compounds with antinociceptive activity . These compounds can be used for the treatment of pain .

Anticonvulsant Activity

“1-[3-(Pyrrolidin-1-yl)phenyl]ethan-1-amine” can also be used to synthesize new compounds with anticonvulsant activity . These compounds can be used for the treatment of seizures .

Safety and Hazards

The safety information for “1-[3-(Pyrrolidin-1-yl)phenyl]ethan-1-amine” indicates that it has the signal word “Danger” and hazard statements H302 and H314 . This suggests that it may be harmful if swallowed and causes severe skin burns and eye damage.

properties

IUPAC Name

1-(3-pyrrolidin-1-ylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10(13)11-5-4-6-12(9-11)14-7-2-3-8-14/h4-6,9-10H,2-3,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISTVZGIGYAOLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Pyrrolidin-1-yl)phenyl]ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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